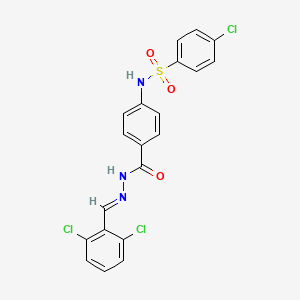
4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is a complex organic compound with the molecular formula C20H14Cl3N3O3S This compound is known for its unique structure, which includes a benzenesulfonamide group and a dichlorobenzylidene hydrazino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with 2,6-dichlorobenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and solvents. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzenesulfonamide compounds .
Applications De Recherche Scientifique
4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(3-{[2-(2,6-dichlorobenzylidene)hydrazino]carbonyl}phenyl)benzamide
- N-(4-{[(2Z)-2-(2,6-Dichlorobenzylidene)hydrazino]carbonyl}phenyl)propanamide
Uniqueness
4-CL-N-(4-((2-(2,6-Dichlorobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a range of chemical modifications, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
765311-50-0 |
|---|---|
Formule moléculaire |
C20H14Cl3N3O3S |
Poids moléculaire |
482.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H14Cl3N3O3S/c21-14-6-10-16(11-7-14)30(28,29)26-15-8-4-13(5-9-15)20(27)25-24-12-17-18(22)2-1-3-19(17)23/h1-12,26H,(H,25,27)/b24-12+ |
Clé InChI |
IYPRMZFMENGAQJ-WYMPLXKRSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)


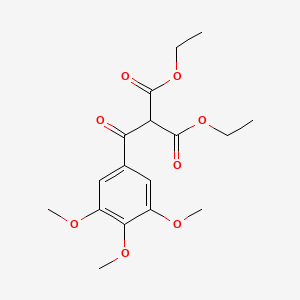

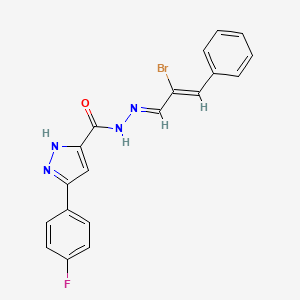
![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12003337.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)
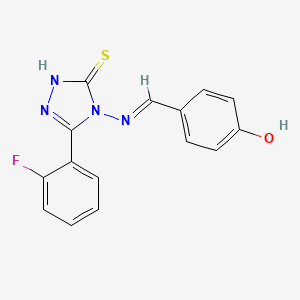
![Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003362.png)
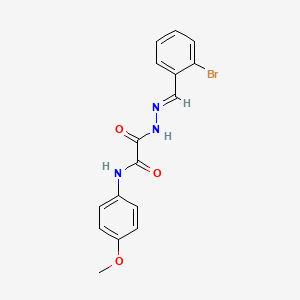
![Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003372.png)

